

A Researcher's Guide to Authenticating the SK-MEL-24 Cell Line

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For researchers, scientists, and drug development professionals, ensuring the identity and purity of cell lines is a cornerstone of reproducible and reliable research. This guide provides a comparative overview of key methods for authenticating the human melanoma cell line, SK-MEL-24, complete with experimental data and detailed protocols.

The SK-MEL-24 cell line, established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma, is a valuable tool in cancer research.[1][2] However, like all cell lines, its identity can be compromised through misidentification, cross-contamination, or genetic drift over time. This guide outlines the gold-standard techniques and complementary methods to confirm the authenticity of your SK-MEL-24 cultures.

Comparison of Authentication Methods

A multi-faceted approach is recommended for robust cell line authentication. The following table summarizes the primary methods, their principles, and the expected outcomes for the SK-MEL-24 cell line.



Authentication Method	Principle	Key Performance Metrics for SK- MEL-24	Turnaround Time	Cost
Short Tandem Repeat (STR) Profiling	Analysis of the number of repeats at specific polymorphic short tandem repeat loci in the genome to generate a unique DNA fingerprint.	The STR profile must match the reference profile for SK-MEL-24. (See Table 2 for the reference profile).	1-2 weeks	Moderate
Mycoplasma Detection	Detection of mycoplasma contamination, a common and often undetected issue in cell culture that can alter cellular phenotype and experimental results.	Negative result for mycoplasma species.	1-3 days (PCR) to 4 weeks (culture)	Low to Moderate
Karyotyping	Analysis of the number and structure of chromosomes.	While a specific, universally accepted karyotype for SK-MEL-24 is not consistently published, it is expected to be a human male karyotype with	2-4 weeks	High



		potential aneuploidy and chromosomal aberrations characteristic of melanoma.		
Isoenzyme Analysis	Separation and analysis of different forms of enzymes that are characteristic of a particular species.	The isoenzyme pattern should be consistent with human origin. Specific isoenzyme data for SK-MEL-24 is available from some commercial sources.[2]	1-2 weeks	Moderate
Biomarker Expression Analysis	Detection of specific proteins or genes that are characteristic of melanoma and potentially the SK-MEL-24 cell line.	Expression of melanoma-associated markers such as Melan-A/MART-1, and wild-type BRAF and NRAS as reported for this cell line.[1][3]	1-7 days	Moderate to High

Gold Standard: Short Tandem Repeat (STR) Profiling

STR profiling is the most widely accepted method for authenticating human cell lines. It provides a unique genetic fingerprint that can be compared to a reference database.

SK-MEL-24 Reference STR Profile





The following table details the consensus STR profile for SK-MEL-24, compiled from the American Type Culture Collection (ATCC) and the Cellosaurus database. Your experimental results should closely match these allele patterns.

Locus	Alleles
Amelogenin	X, Y
CSF1PO	11
D13S317	12, 13
D16S539	9, 12
D5S818	9, 13
D7S820	9, 12
TH01	6, 9
TPOX	11
vWA	15
D3S1358	15
D21S11	29, 31.2
D18S51	16
Penta E	11, 12
Penta D	9
D8S1179	14, 15
FGA	22, 23
D19S433	13, 14
D2S1338	23

Source: ATCC, Cellosaurus[4]



Experimental Protocol: STR Profiling

- DNA Extraction: Isolate genomic DNA from a confluent culture of SK-MEL-24 cells using a commercially available DNA extraction kit.
- PCR Amplification: Amplify the STR loci using a multiplex PCR kit that includes primers for the standard STR markers.
- Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
- Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
- Profile Comparison: Compare the generated STR profile with the reference profile for SK-MEL-24. A match of ≥80% indicates that the cell line is related to the reference, while a match of 100% confirms its identity.

Essential Quality Control: Mycoplasma Detection

Mycoplasma contamination is a pervasive problem in cell culture that can significantly impact experimental outcomes. Regular testing is crucial.

Comparison of Mycoplasma Detection Methods



Method	Principle	Advantages	Disadvantages
PCR-Based Assays	Amplification of mycoplasma-specific DNA sequences.	High sensitivity, rapid results (hours to days).	Can detect DNA from non-viable organisms, potential for false positives.
DNA Staining (e.g., Hoechst)	Staining of DNA with a fluorescent dye that binds to the DNA of mycoplasma, appearing as extracellular fluorescent particles.	Rapid and inexpensive.	Lower sensitivity than PCR, requires a fluorescence microscope.
Microbiological Culture	Culturing the cell supernatant on specialized agar to grow mycoplasma colonies.	Considered the "gold standard" for detecting viable mycoplasma.	Slow (up to 4 weeks), some fastidious species may not grow.

Experimental Protocol: PCR-Based Mycoplasma Detection

- Sample Preparation: Collect the supernatant from a sub-confluent SK-MEL-24 culture.
- DNA Extraction: Isolate DNA from the supernatant using a method optimized for mycoplasma detection.
- PCR Amplification: Perform PCR using primers specific for conserved regions of mycoplasma ribosomal RNA (rRNA) genes.
- Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.

Complementary Authentication Methods



While STR profiling and mycoplasma testing are essential, other methods can provide additional layers of verification.

Karyotyping

Karyotyping provides a snapshot of the chromosomal constitution of the cell line. For SK-MEL-24, a human male karyotype is expected, though with abnormalities typical of cancer cells. While a standardized karyotype is not consistently available, significant deviations from a human karyotype would indicate a cross-contamination with a non-human cell line.

Isoenzyme Analysis

This method distinguishes species based on the electrophoretic mobility of different isoenzymes. It is a reliable method to confirm the human origin of the SK-MEL-24 cell line. The reported isoenzyme profile for SK-MEL-24 includes AK-1, 1; ES-D, 1; G6PD, B; GLO-I, 1-2; Me-2, 2; PGM1, 1; and PGM3, 2.[2]

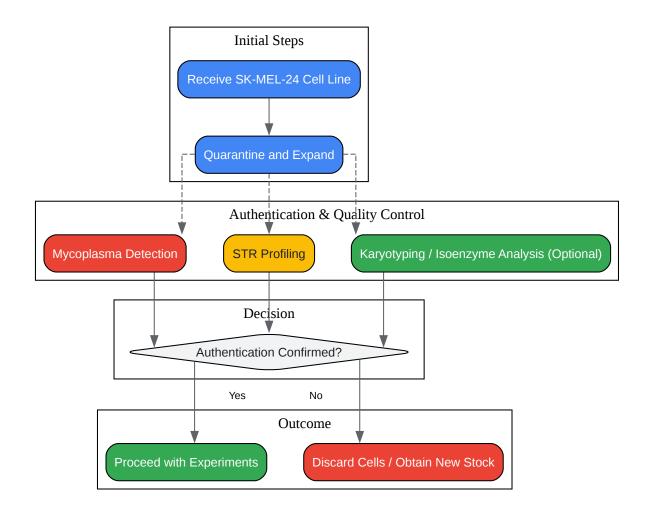
Biomarker Expression

Analyzing the expression of specific melanoma-associated biomarkers can provide further confidence in the cell line's identity. SK-MEL-24 is reported to express wild-type BRAF and NRAS.[1][3] Immunohistochemistry or western blotting can be used to confirm the presence of melanoma markers such as Melan-A (MART-1).

Visualizing the Workflow and Logic

To aid in understanding the authentication process, the following diagrams illustrate the recommended workflow and the decision-making process based on STR profiling results.

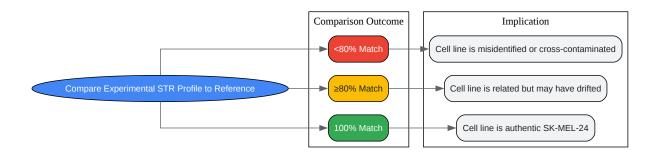




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A streamlined workflow for authenticating newly acquired SK-MEL-24 cells.





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Decision tree for interpreting STR profile comparison results.

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